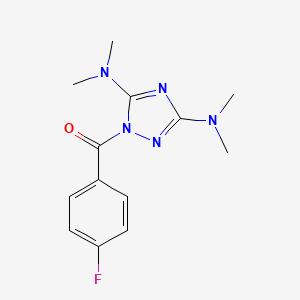
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including dimethylamino groups, a 1,2,4-triazole ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dimethylamino groups could be introduced via a reductive amination reaction, the 1,2,4-triazole ring could be formed via a cyclization reaction, and the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. Unfortunately, without specific information or crystallographic data, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino groups might be susceptible to acid-base reactions, the 1,2,4-triazole ring might participate in nucleophilic substitution reactions, and the fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and certain spectroscopic properties .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
The compound has been explored for its potential in organic synthesis, particularly in the context of constructing complex molecular architectures. For example, the synthesis and characterization of complex organic molecules involving dimethylamino and fluorophenyl groups have been studied to understand their chemical behavior and potential applications in medicinal chemistry and material science. These studies often focus on exploring novel synthetic pathways, reaction mechanisms, and the development of new catalysts for efficient chemical transformations (Pozharskii et al., 2010).
Photophysical Studies and Material Applications
Research into the photophysical properties of compounds related to "(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone" has revealed their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, studies on thermally activated delayed fluorescent (TADF) emitters and their applications in blue OLEDs highlight the importance of such compounds in achieving high efficiency and stability in light-emitting materials (Kim et al., 2016).
Antioxidant and Biological Activity
Some derivatives and structurally related compounds have been examined for their antioxidant properties, demonstrating significant radical scavenging activities. These studies contribute to the broader understanding of the molecular basis of antioxidant activity and its potential therapeutic applications (Balaydın et al., 2010).
Coordination Chemistry and Catalysis
The chemical framework of "this compound" and related structures have found applications in coordination chemistry, where they serve as ligands in the synthesis of metal complexes. These complexes have been evaluated for their catalytic activities, including in hydrogenation reactions, showcasing the role of such organic molecules in facilitating chemical transformations (Guerriero et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPTWDNZLGNKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)
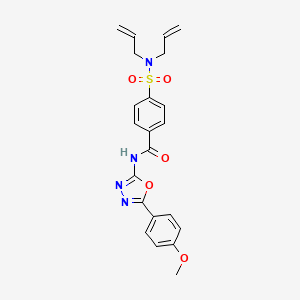

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)
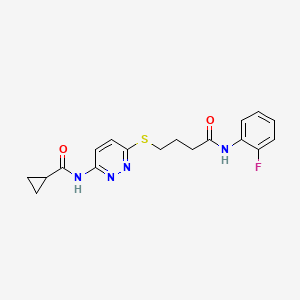
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
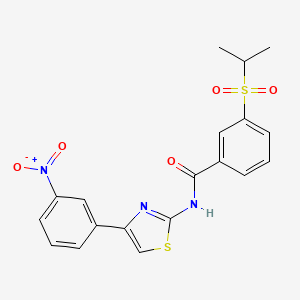
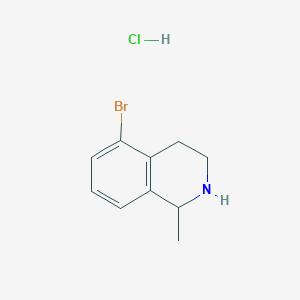
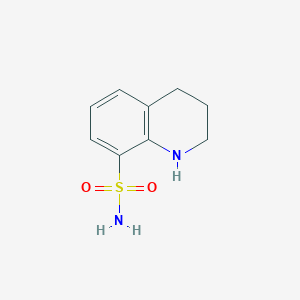
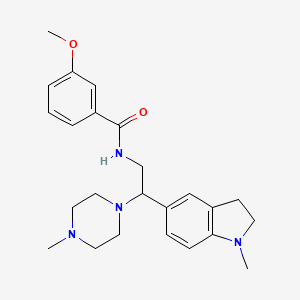
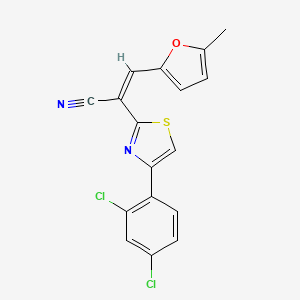
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)